4-Chloro-2-(cyclobutylmethoxy)pyridine
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Overview
Description
4-Chloro-2-(cyclobutylmethoxy)pyridine is an organic compound with the molecular formula C10H12ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(cyclobutylmethoxy)pyridine typically involves the reaction of 4-chloropyridine with cyclobutylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(cyclobutylmethoxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines.
Oxidation Reactions: Products include pyridine N-oxides.
Reduction Reactions: Products include corresponding amines.
Scientific Research Applications
4-Chloro-2-(cyclobutylmethoxy)pyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(cyclobutylmethoxy)pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Chloropyridine: A simpler analog without the cyclobutylmethoxy group.
2-(Cyclobutylmethoxy)pyridine: Lacks the chlorine substituent.
4-Chloro-2-methoxypyridine: Contains a methoxy group instead of the cyclobutylmethoxy group.
Uniqueness
4-Chloro-2-(cyclobutylmethoxy)pyridine is unique due to the presence of both the chlorine and cyclobutylmethoxy groups, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
CAS No. |
1346707-03-6 |
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Molecular Formula |
C10H12ClNO |
Molecular Weight |
197.66 g/mol |
IUPAC Name |
4-chloro-2-(cyclobutylmethoxy)pyridine |
InChI |
InChI=1S/C10H12ClNO/c11-9-4-5-12-10(6-9)13-7-8-2-1-3-8/h4-6,8H,1-3,7H2 |
InChI Key |
AIHYURCRXUVYGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)COC2=NC=CC(=C2)Cl |
Origin of Product |
United States |
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